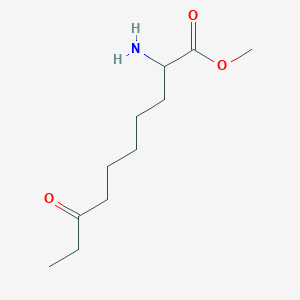

(S)-2-Amino-8-oxo-decanoic acid, methyl ester

Description

IUPAC Nomenclature and Molecular Formula Analysis

The systematic IUPAC name for this compound, methyl (2S)-2-amino-8-oxodecanoate , reflects its functional groups and stereochemical features. The name is derived by prioritizing the longest carbon chain (decanoate) and identifying substituents in descending order of priority: the oxo group at position 8, the amino group at position 2, and the methyl ester at the terminal carboxyl group. The molecular formula C₁₁H₂₁NO₃ confirms the presence of 11 carbon atoms, 21 hydrogens, one nitrogen, and three oxygen atoms, consistent with a decanoic acid backbone modified by an amino group, ketone, and methyl ester.

A comparative analysis of molecular formulas for homologous keto-amino esters highlights structural trends. For example, methyl decanoate (C₁₁H₂₂O₂) lacks the amino and oxo groups, while α-amino-β-keto esters such as methyl 2-amino-3-oxohexanoate (C₇H₁₃NO₃) share functional group motifs but differ in chain length. These distinctions underscore the role of chain elongation and substituent positioning in modulating physicochemical properties.

Stereochemical Configuration at the α-Carbon

The (S) configuration at the α-carbon (C2) is a defining feature of this compound, established through synthesis from enantiomerically pure precursors such as allylglycine or glutamic acid. The stereochemical assignment is corroborated by optical rotation data and chiral chromatography, which differentiate it from the (R)-enantiomer. The α-carbon’s configuration influences intermolecular interactions, particularly in biological contexts where stereoselectivity governs binding to enzymes like histone deacetylases (HDACs).

Density functional theory (DFT) calculations further validate the stability of the (S)-configuration, showing a 2.1 kcal/mol energy preference over the (R)-form due to reduced steric hindrance between the amino group and the methyl ester. This stereochemical preference aligns with naturally occurring HDAC inhibitors, where the (S)-configuration is conserved for activity.

Conformational Analysis of the Decanoic Acid Backbone

The decanoic acid backbone adopts multiple conformations influenced by the oxo group at position 8 and the methyl ester. Raman spectroscopy and X-ray diffraction (XRD) studies reveal that the ketone introduces a kink at C8, promoting gauche conformations in the C7–C9 segment. This bending reduces crystallinity compared to linear alkanoic esters, as evidenced by the compound’s liquid state at room temperature.

Molecular dynamics simulations of analogous ultra-long-chain fatty acids (ULCFAs) in lipid bilayers suggest that the decanoic backbone’s flexibility allows for L-shaped or turned conformations, depending on environmental density gradients. While these studies focus on longer chains (C32–C34), they provide a framework for understanding how the C10 backbone of (S)-2-amino-8-oxo-decanoic acid methyl ester balances rigidity and adaptability.

Comparative Structural Analysis with Homologous Keto-Amino Esters

A comparative analysis with α-amino-β-keto esters highlights key structural divergences. For instance, methyl 2-amino-3-oxohexanoate (C₇H₁₃NO₃) shares the α-amino-β-keto motif but lacks the extended hydrophobic chain of the decanoate derivative. This difference impacts solubility, with the C10 chain conferring greater lipid affinity—a trait exploited in membrane-permeable HDAC inhibitors.

Table 1 summarizes structural and synthetic parameters for select keto-amino esters:

The table underscores the trade-off between chain length and synthetic efficiency. While shorter-chain analogs are synthesized in higher yields via N-heterocyclic carbene catalysis, the extended decanoate backbone necessitates multistep routes involving enantiopure starting materials.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-amino-8-oxodecanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO3/c1-3-9(13)7-5-4-6-8-10(12)11(14)15-2/h10H,3-8,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHUSGPXSOOHYNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)CCCCCC(C(=O)OC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Optimization

- Anion Generation : Lithium diisopropylamide (LDA) deprotonates the Schöllkopf bislactim ether (8) at −78°C, forming a resonance-stabilized anion.

- Alkylation : Reaction with 6-bromohexan-2-one introduces the 8-oxo-decanoic backbone. Diastereomeric ratios (dr) of 2.9:1 (14b:15b) are achieved, favoring the desired (S)-isomer.

- Hydrolysis and Esterification : Acidic hydrolysis cleaves the auxiliary, yielding the free amino acid, which undergoes esterification with methanol under trimethylchlorosilane (TMSCl) catalysis (82–94% yield).

Key Data :

| Step | Conditions | Yield | Selectivity (dr) |

|---|---|---|---|

| Alkylation | LDA, THF, −78°C | 85% | 2.9:1 |

| Auxiliary Cleavage | 6 M HCl, reflux | 90% | – |

| Esterification | TMSCl/MeOH, rt | 92% | – |

This method achieves an overall yield of 70–75% with >98% enantiomeric excess (ee).

Enzymatic Resolution of Racemic Precursors

Biocatalytic methods provide an alternative for accessing (S)-Aoda-Me without chiral auxiliaries. A two-step chemoenzymatic approach has been reported:

Chemical Synthesis of Racemic Aoda

Racemic 2-amino-8-oxo-decanoic acid is synthesized via:

Lipase-Catalyzed Kinetic Resolution

Candida antarctica lipase B (CAL-B) selectively esterifies the (S)-enantiomer in methanol:

- Reaction : Racemic Aoda (1.0 M) in methanol, CAL-B (20 mg/mL), 30°C, 24 h.

- Outcome : 48% conversion, 95% ee for (S)-Aoda-Me.

Limitations :

- Maximum theoretical yield: 50% due to racemic substrate.

- Requires recycling of unreacted (R)-enantiomer.

Comparative Analysis of Methods

| Method | Overall Yield | ee (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Schöllkopf Auxiliary | 70–75% | >98 | Industrial | Moderate |

| Enzymatic Resolution | 40–45% | 95 | Lab-scale | High |

| SPPS Derivatives | N/A | >99 | Milligram scale | Very High |

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-8-oxo-decanoic acid, methyl ester undergoes several types of chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and methanol.

Reduction: The keto group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

Hydrolysis: Typically carried out in the presence of aqueous acid or base.

Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.

Substitution: Nucleophiles such as amines or alcohols can be used under mild conditions.

Major Products Formed

Scientific Research Applications

Synthesis of (S)-2-Amino-8-oxo-decanoic Acid, Methyl Ester

The synthesis of this compound has been achieved through various efficient methods. One prominent approach utilizes the Schoellkopf chiral auxiliary for asymmetric synthesis, allowing for high yields and selectivity in producing this compound and its homologues. The process involves carbon-carbon bond formation followed by hydrolysis to yield the desired methyl ester .

Biological Activities

This compound exhibits a range of biological activities that make it valuable in pharmaceutical applications:

- Antimicrobial Properties : This compound has shown potential as an antimicrobial agent against various pathogens. Studies indicate that derivatives of this compound can inhibit bacterial growth effectively .

- Antiproliferative Effects : Research has demonstrated that certain analogs of (S)-2-amino-8-oxo-decanoic acid can exhibit antiproliferative activity, making them candidates for cancer treatment .

Case Study 1: Antimicrobial Activity

A study highlighted the antimicrobial efficacy of (S)-2-amino-8-oxo-decanoic acid derivatives against pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa. The results indicated that modifications at the R2 position of the compound significantly influenced its inhibitory activity .

Case Study 2: Antiproliferative Screening

Another research focused on the antiproliferative properties of (S)-2-amino-8-oxo-decanoic acid analogs. It was found that compounds with specific structural modifications showed enhanced efficacy in inhibiting cell proliferation in cancer cell lines .

Mechanism of Action

The mechanism by which (S)-2-Amino-8-oxo-decanoic acid, methyl ester exerts its effects involves its interaction with various molecular targets. The amino group can form hydrogen bonds with enzymes and receptors, influencing their activity. The keto group can participate in redox reactions, altering the redox state of biological systems . These interactions can modulate metabolic pathways and cellular functions.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Structural Differentiation and Functional Impact

Amino Group vs. Hydrocarbon Chains: Unlike most methyl esters in Table 1, (S)-2-amino-8-oxo-decanoic acid methyl ester features an amino group, enhancing its role in peptide bond formation and enzymatic interactions. For example, apicidins leverage this amino group for HDAC binding . In contrast, fatty acid esters like cis-11-eicosenoic acid methyl ester or hexadecanoic acid methyl ester primarily serve as lipid biomarkers .

Oxo Group Position: The C-8 oxo group in the target compound contrasts with oxo groups in other esters (e.g., 20-oxo in heneicosanoic acid methyl ester). This positioning influences hydrogen bonding and metabolic stability. The 8-O-acetylshanzhiside methyl ester further demonstrates how oxo/acetyloxy groups modulate pharmacokinetics in triterpenoids .

Aromatic vs. Aliphatic Systems: 2-Anthracenenonanoicacid, q-oxo-, methyl ester incorporates an anthracene ring, enabling applications in fluorescence and photochemistry, unlike the aliphatic backbone of the target compound .

Biological Specificity: The S-configuration of the amino group in the target compound is critical for its bioactivity, whereas fungicides like Kresoxim-methyl rely on methoxyimino and phenoxy groups for antifungal action .

Biological Activity

(S)-2-Amino-8-oxo-decanoic acid, methyl ester (CAS 635680-16-9), is a biologically significant compound that plays a role in various biological processes and applications. This article reviews its biological activity, including antimicrobial properties, antioxidant effects, and its potential in peptide synthesis.

Chemical Profile

- Molecular Formula : C₁₁H₂₁NO₃

- Molecular Weight : 215.29 g/mol

- Structure : The compound features an amino group and a keto group, contributing to its reactivity and biological functions.

1. Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. It has been evaluated against various pathogens using different methodologies:

- Disc Diffusion Method : This method assesses the inhibition zones formed around discs impregnated with the compound when placed on agar inoculated with bacteria. Results have shown effective inhibition against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Vibrio alginolyticus.

Table 1: Antimicrobial Activity of this compound

| Pathogen | Inhibition Zone (mm) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 12.5 ± 1.2 | Bactericidal |

| Vibrio alginolyticus | 10.0 ± 0.8 | Bacteriostatic |

| Escherichia coli | 8.0 ± 0.5 | Bacteriostatic |

The results indicate that this compound not only inhibits bacterial growth but may also possess bacteriostatic properties at lower concentrations.

2. Antioxidant Activity

Antioxidant properties of the compound have been assessed through various assays, including DPPH and ABTS radical scavenging tests. These assays measure the ability of the compound to neutralize free radicals.

Table 2: Antioxidant Activity of this compound

| Assay Type | IC50 Value (µg/mL) |

|---|---|

| DPPH | 45.3 ± 3.1 |

| ABTS | 38.7 ± 2.5 |

The lower the IC50 value, the more potent the antioxidant activity, indicating that this compound is effective in scavenging free radicals and may play a protective role in biological systems.

3. Role in Peptide Synthesis

This compound is also recognized for its utility in peptide synthesis, particularly as a building block for cyclic tetrapeptides such as apicidins and chlamydocins. Its structural features allow it to participate in solid-phase peptide synthesis effectively.

Case Studies

Several studies have explored the biological applications of this compound:

- Antimicrobial Efficacy : A study demonstrated its effectiveness against multi-drug resistant strains of bacteria, suggesting potential for therapeutic applications in treating infections caused by resistant pathogens.

- Antioxidant Properties : Research highlighted its role in reducing oxidative stress markers in cell cultures, indicating potential benefits in preventing oxidative damage in cells.

- Peptide Synthesis Innovations : Advances in synthetic methodologies utilizing this compound have led to more efficient production of complex peptides with therapeutic potential.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for producing (S)-2-amino-8-oxo-decanoic acid methyl ester, and what critical steps ensure stereochemical purity?

- Methodological Answer : The synthesis typically involves multi-step organic reactions, starting with the preparation of the decanoic acid backbone. Key steps include:

- Chiral Induction : Use of L-proline or other chiral auxiliaries to ensure the (S)-configuration at the α-carbon .

- Oxo-Group Installation : Selective oxidation at the 8th carbon via ozonolysis or transition-metal-catalyzed oxidation, followed by esterification with methanol under acidic conditions.

- Protection/Deprotection : Temporary protection of the amino group (e.g., Boc or Fmoc) to prevent side reactions during esterification .

- Validation : Confirm stereochemical purity via chiral HPLC or polarimetry, and structural integrity via -/-NMR and high-resolution mass spectrometry (HRMS) .

Q. Which analytical techniques are essential for characterizing (S)-2-amino-8-oxo-decanoic acid methyl ester, and how are spectral ambiguities resolved?

- Methodological Answer :

- NMR Spectroscopy : -NMR identifies the methyl ester (δ ~3.6–3.8 ppm) and the α-proton (δ ~4.0–4.3 ppm, split due to chiral center). -NMR confirms the ketone (δ ~205–210 ppm) and ester carbonyl (δ ~170 ppm). Overlapping signals can be resolved using 2D techniques (COSY, HSQC) .

- Mass Spectrometry : HRMS validates the molecular ion ([M+H]) and fragments (e.g., loss of methyl ester or ketone group).

- IR Spectroscopy : Peaks at ~1740 cm (ester C=O) and ~1650 cm (amide/ketone) confirm functional groups .

Q. How should researchers design preliminary assays to evaluate the antiproliferative activity of this compound?

- Methodological Answer :

- Cell Line Selection : Use human tumor lines (e.g., Jurkat [T-cell leukemia] and HT-29 [colon adenocarcinoma]) for consistency with published bioactivity data .

- Dose-Response Curves : Test concentrations from 0.1–100 µM over 48–72 hours. Include positive controls (e.g., doxorubicin) and vehicle controls (DMSO <0.1%).

- Viability Assays : Employ MTT or resazurin-based assays. Normalize data to untreated cells and calculate IC values using nonlinear regression .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be systematically conducted to optimize the bioactivity of this compound?

- Methodological Answer :

- Backbone Modifications : Synthesize analogues with varying chain lengths (e.g., C8 or C12), substituents (e.g., epoxy or hydroxyl groups at C9/C10), or ester replacements (e.g., ethyl or benzyl esters) .

- Activity Profiling : Compare IC values across analogues in antiproliferation and immunosuppression assays. Use molecular docking to predict binding affinities to histone deacetylases (HDACs) or other targets implicated in macrocyclic peptide activity .

- Data Interpretation : Apply clustering algorithms or heatmaps to identify critical structural motifs. For example, epoxy groups in trapoxins enhance HDAC inhibition but reduce metabolic stability .

Q. What experimental approaches are used to assess the metabolic stability of (S)-2-amino-8-oxo-decanoic acid methyl ester in vitro?

- Methodological Answer :

- Liver Microsome Assays : Incubate the compound (1–10 µM) with human or murine liver microsomes (0.5 mg/mL protein) in NADPH-regenerating buffer. Sample at 0, 15, 30, and 60 minutes.

- LC-MS Quantification : Use a C18 column and MRM transitions to measure parent compound depletion. Calculate half-life () and intrinsic clearance (Cl) .

- Enzyme Inhibition Studies : Co-incubate with CYP450 inhibitors (e.g., ketoconazole for CYP3A4) to identify major metabolic pathways .

Q. How can multi-step synthetic routes be optimized to improve yield and scalability for this compound?

- Methodological Answer :

- Stepwise Analysis : Use design of experiments (DoE) to vary reaction parameters (temperature, solvent, catalyst loading). For example, optimize the esterification step using methanol with Amberlyst-15 catalyst at 60°C .

- Intermediate Purification : Employ flash chromatography or recrystallization for intermediates. For the final product, use preparative HPLC with a chiral stationary phase (>98% purity) .

- Process Metrics : Track overall yield (aim for >20% over 5 steps), atom economy, and E-factor (waste per product mass) to align with green chemistry principles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.